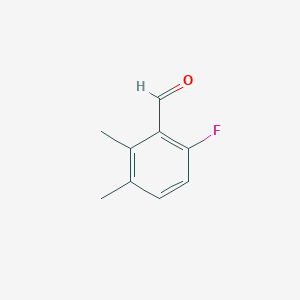

6-Fluoro-2,3-dimethylbenzaldehyde

Description

6-Fluoro-2,3-dimethylbenzaldehyde (CAS RN: 1780780-13-3) is a fluorinated aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol . Its structure features a fluorine atom at the 6-position of the benzene ring, accompanied by methyl groups at the 2- and 3-positions. This compound is synthesized via Grignard reactions, as demonstrated by its reaction with methylmagnesium bromide in tetrahydrofuran (THF) under controlled conditions . The fluorine substituent introduces electron-withdrawing effects, influencing its reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name |

6-fluoro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-3-4-9(10)8(5-11)7(6)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEKAZVLVANWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluoro-2,3-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 6-fluoro-2,3-dimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of laboratory methods, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products Formed

Oxidation: 6-Fluoro-2,3-dimethylbenzoic acid.

Reduction: 6-Fluoro-2,3-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Precursor for Synthesis:

6-Fluoro-2,3-dimethylbenzaldehyde is utilized as a precursor in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in nucleophilic addition reactions, making it valuable for producing complex molecules.

Table 1: Synthesis Applications

| Application | Description |

|---|---|

| Dyestuffs | Used in the synthesis of fluorinated dyes. |

| Flavorings | Acts as an intermediate in flavor compound synthesis. |

| Fragrances | Involved in creating aromatic compounds for perfumes. |

| Herbicides | Serves as a building block for agrochemical products. |

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological targets effectively. It has been investigated for potential use in drug development, particularly as an intermediate in synthesizing biologically active compounds.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, modifications to the aldehyde group have led to compounds that inhibit cancer cell proliferation.

Table 2: Biological Activity of Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| 4-Fluoro-3-methylbenzaldehyde | Anticancer | |

| 2,3-Dimethyl-6-fluorobenzylamine | Antiviral |

Material Science

In materials science, this compound is explored for its potential as a polymer additive and nucleating agent. Its fluorinated structure can enhance the thermal stability and mechanical properties of polymers.

Table 3: Material Properties

| Property | Effect |

|---|---|

| Thermal Stability | Improved |

| Mechanical Strength | Enhanced |

Environmental Applications

The compound is also being studied for its role in developing environmentally friendly herbicides and pesticides. Its fluorinated nature can improve the efficacy of these agents while potentially reducing their environmental impact.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3-dimethylbenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In biological systems, it may interact with enzymes that catalyze aldehyde transformations, affecting metabolic pathways. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares 6-Fluoro-2,3-dimethylbenzaldehyde with five structurally related benzaldehyde derivatives:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1780780-13-3 | C₉H₉FO | 152.17 | 6-F, 2-CH₃, 3-CH₃ |

| 4-Methoxy-2,3-dimethylbenzaldehyde | 38998-17-3 | C₁₀H₁₂O₂ | 164.20 | 4-OCH₃, 2-CH₃, 3-CH₃ |

| 6-Ethoxy-2,3-difluorobenzaldehyde | 773101-62-5 | C₉H₈F₂O₂ | 194.16 | 6-OCH₂CH₃, 2-F, 3-F |

| 4-Fluoro-2,3-dimethylbenzaldehyde | 363134-37-6 | C₉H₉FO | 152.17 | 4-F, 2-CH₃, 3-CH₃ |

| 6-Bromo-2,3-difluorobenzaldehyde | 633327-22-7 | C₇H₄BrF₂O | 233.01 | 6-Br, 2-F, 3-F |

| 6-Hydroxy-2,3-dimethylbenzaldehyde | 42373-90-0 | C₉H₁₀O₂ | 150.17 | 6-OH, 2-CH₃, 3-CH₃ |

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (F, Br): Fluorine and bromine at the 6-position enhance electrophilic reactivity but reduce electron density in the aromatic ring, affecting substitution patterns .

- Steric Effects : Methyl groups at the 2- and 3-positions create steric hindrance, influencing regioselectivity in reactions like Friedel-Crafts alkylation .

This compound

- Synthetic Utility : Used in Grignard reactions to form secondary alcohols, as shown in its reaction with methylmagnesium bromide .

- Pharmaceutical Relevance : Fluorine substituents often enhance metabolic stability and bioavailability, making this compound a candidate for drug discovery .

4-Methoxy-2,3-dimethylbenzaldehyde

- Reactivity : The methoxy group directs electrophilic substitution to the para position, contrasting with the fluorine-directed meta/para selectivity in fluorinated analogs .

- Commercial Use : Available from suppliers like Kanto Reagents at varying prices (e.g., ¥36,300 for 50 mg), indicating its role in fine chemical synthesis .

6-Ethoxy-2,3-difluorobenzaldehyde

4-Fluoro-2,3-dimethylbenzaldehyde

- Positional Isomerism : The shift of fluorine to the 4-position alters electronic distribution, which may affect binding affinity in receptor-targeted applications compared to the 6-fluoro isomer .

6-Bromo-2,3-difluorobenzaldehyde

- Heavy Atom Influence : Bromine’s polarizability and size make this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible with lighter halogens like fluorine .

6-Hydroxy-2,3-dimethylbenzaldehyde

Research Findings and Industrial Relevance

- Synthetic Methodologies : The synthesis of this compound involves low-temperature Grignard reactions to avoid side products, a protocol adaptable to analogs like 4-fluoro derivatives .

- Supplier Landscape : Suppliers like Sphinx Scientific Laboratory (Tianjin) Co., Ltd. and Kanto Reagents highlight the commercial availability of these compounds for research and industrial use .

Biological Activity

6-Fluoro-2,3-dimethylbenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structural features, including the presence of a fluorine atom and two methyl groups on the benzene ring, contribute to its biological activity and potential applications in pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile due to the aldehyde functional group. This reactivity allows it to participate in various biochemical processes, including enzyme inhibition and interaction with biological macromolecules.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated aldehydes can inhibit the growth of both Gram-positive and Gram-negative bacteria. The introduction of fluorine into the structure can enhance lipophilicity, potentially improving membrane permeability and bioactivity against microbial targets.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism may involve the induction of oxidative stress and apoptosis in cancer cells. A study evaluating the cytotoxicity of related compounds found that modifications in the aromatic ring significantly influenced their potency against cancer cells, suggesting a similar trend for this compound.

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of several fluorinated benzaldehydes, including this compound. The results indicated an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7). The study highlighted that the presence of the fluorine atom significantly enhanced the compound's ability to induce apoptosis compared to non-fluorinated analogs.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (Breast) |

| Non-fluorinated analog | 35 | MCF-7 (Breast) |

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various fluorinated compounds, including this compound. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Basic: What are the common synthetic routes for 6-Fluoro-2,3-dimethylbenzaldehyde, and how do reaction conditions influence yield?

Answer:

The synthesis of fluorinated benzaldehydes often involves halogenation or functional group interconversion. For this compound, a plausible route includes:

- Friedel-Crafts alkylation to introduce methyl groups, followed by fluorination using agents like Selectfluor or DAST.

- Temperature optimization : Evidence from analogous fluorobenzaldehyde syntheses indicates yields are sensitive to temperature (e.g., 35–55°C ranges in multi-step protocols) . Lower temperatures may reduce side reactions (e.g., over-fluorination), while higher temperatures accelerate kinetics but risk decomposition.

- Key characterization : Confirm regiochemistry via (distinct aromatic proton splitting) and (single fluorine peak at ~-110 ppm) .

Advanced: How do steric and electronic effects of the 2,3-dimethyl and 6-fluoro substituents influence reactivity in cross-coupling reactions?

Answer:

- Steric hindrance : The 2,3-dimethyl groups create steric bulk, potentially slowing nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. Use of bulky ligands (e.g., SPhos) or elevated temperatures may mitigate this .

- Electronic effects : The electron-withdrawing fluoro group at position 6 activates the aldehyde toward electrophilic substitution but deactivates the ring toward further electrophilic attacks. Computational studies (e.g., DFT) can map charge distribution to predict reactive sites .

- Contradictions : Some studies report unexpected regioselectivity in trifluoromethyl analogs due to competing inductive effects . Experimental validation via kinetic isotope effects or Hammett plots is recommended.

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Chromatography : HPLC with UV detection (λ ~270 nm for benzaldehydes) ensures purity. GC-MS is suitable for volatile intermediates.

- Spectroscopy :

- to confirm methyl group positions (δ 20–25 ppm for CH) and aldehyde carbonyl (δ ~190 ppm).

- IR spectroscopy : Strong C=O stretch at ~1700 cm and C-F stretch at ~1200 cm .

- Mass spectrometry : ESI-MS or EI-MS for molecular ion ([M+H] expected at m/z 166.1).

Advanced: How can researchers resolve contradictions in reported spectral data for fluorinated benzaldehydes?

Answer:

- Reference standardization : Cross-check with databases like PubChem or NIST, ensuring solvent and instrument parameters (e.g., NMR field strength) match.

- Isotopic labeling : Use - or -labeled analogs to assign ambiguous peaks.

- Case study : Discrepancies in chemical shifts for 2,4,6-trifluorobenzaldehyde derivatives highlight solvent polarity effects (e.g., DMSO vs. CDCl) . Always report solvent and temperature.

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Building block : Used in synthesizing fluorinated heterocycles (e.g., quinazolines or indoles) with enhanced bioavailability and metabolic stability .

- Case example : Analogous difluorobenzaldehydes are precursors to kinase inhibitors, leveraging fluorine’s electronegativity to modulate target binding .

Advanced: What methodological challenges arise when scaling up this compound synthesis, and how can they be addressed?

Answer:

- Purification hurdles : The aldehyde’s sensitivity to oxidation requires inert atmospheres and stabilized solvents (e.g., THF with BHT inhibitor).

- Exothermic reactions : Fluorination steps may release HF; use continuous flow reactors for safer heat management .

- Yield optimization : Design of Experiments (DoE) can model interactions between variables (temperature, catalyst loading) to maximize efficiency .

Basic: How does the presence of fluorine impact the compound’s physicochemical properties?

Answer:

- Lipophilicity : Fluorine increases logP slightly (predicted ~2.1 vs. ~1.8 for non-fluorinated analogs), enhancing membrane permeability .

- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in vivo.

- Crystal packing : Fluorine’s small size and high electronegativity influence solid-state morphology, relevant for formulation .

Advanced: What strategies exist for functionalizing this compound without altering the aldehyde group?

Answer:

- Protective groups : Use acetals (e.g., ethylene glycol) to mask the aldehyde during substitutions.

- Directed ortho-metalation : Employ LDA or TMP-Zn to deprotonate positions para to fluorine, enabling C-H functionalization .

- Photoredox catalysis : Radical-based methods (e.g., decatungstate) selectively modify methyl groups under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.